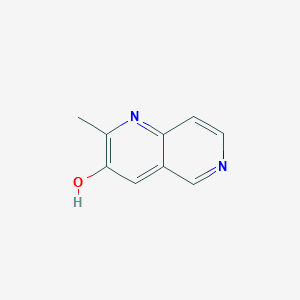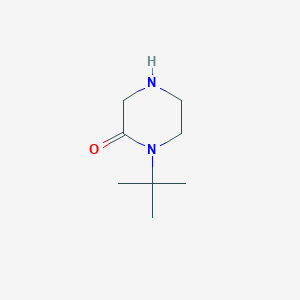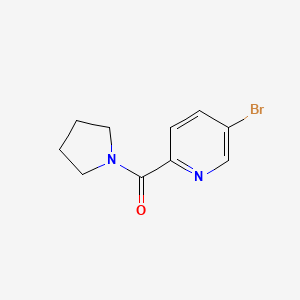
2-Bromo-9,10-diphenylanthracene
概述
描述
2-Bromo-9,10-diphenylanthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution of bromine at the 2-position and phenyl groups at the 9 and 10 positions of the anthracene core significantly alters its chemical and physical properties. This compound is of interest due to its unique photophysical properties, making it useful in various scientific and industrial applications.
作用机制
Target of Action
2-Bromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It is primarily used in applications such as OLEDs and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it plays a crucial role in the emission of light.
Mode of Action
The compound interacts with its targets by absorbing and emitting light. When an electric current is applied, the compound absorbs energy and moves to an excited state. It then returns to its ground state by emitting light, a process known as fluorescence . The color of the emitted light is determined by the energy difference between the excited and ground states.
Pharmacokinetics
Its physical and chemical properties, such as its solid state and stability at room temperature, are crucial for its function in devices .
Result of Action
The result of the action of this compound is the emission of light in electronic devices. This light emission is the basis for the functioning of OLEDs and other devices that use this compound. The specific color and intensity of the emitted light depend on the design of the device and the electrical current applied .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity. For optimal performance and stability, the compound should be stored in a dry environment at room temperature . In addition, the compound’s performance in devices can be affected by the presence of impurities, which can quench the fluorescence and reduce the efficiency of light emission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,10-diphenylanthracene typically involves the bromination of 9,10-diphenylanthracene. One common method is the reaction of 9,10-diphenylanthracene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Bromo-9,10-diphenylanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Major products are dihydroanthracene derivatives.
科学研究应用
2-Bromo-9,10-diphenylanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Lacks the bromine substitution, resulting in different reactivity and photophysical properties.
2-Bromoanthracene: Lacks the phenyl groups at the 9 and 10 positions, affecting its chemical behavior and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and reactivity.
Uniqueness
2-Bromo-9,10-diphenylanthracene is unique due to the combination of bromine and phenyl substitutions, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity .
属性
IUPAC Name |
2-bromo-9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXPZBQVNNJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623822 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201731-79-5 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)





